molecular formula C6H14ClNO2S B1424469 3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 3193-52-0

3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B1424469
CAS No.: 3193-52-0
M. Wt: 199.7 g/mol
InChI Key: YJLDYBXGWULOTL-UHFFFAOYSA-N
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Description

“3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride” is a chemical compound with the CAS Number: 3193-52-0 . It has a molecular weight of 199.7 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (1,1-dioxidotetrahydro-3-thienyl)-N-methylmethanamine hydrochloride . The InChI Code is 1S/C6H13NO2S.ClH/c1-7-4-6-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H .


Physical and Chemical Properties Analysis

The compound has a melting point of 154-155 degrees Celsius . It is a powder in physical form .

Scientific Research Applications

  • Synthetic Chemistry and Reaction Mechanisms : This compound has been involved in studies related to synthetic chemistry. For instance, thioaroylketene S,N-acetals, closely related to the compound , have been treated with active methylene compounds to produce 3-alkylamino-5-arylthiophenes with a variety of substituents, demonstrating its utility in complex organic synthesis processes (Kim & Kim, 2000).

  • Development of Chemosensors : Research has also explored the use of similar compounds in the development of chemosensors for metal ions. For example, studies on naphthoquinone-based chemosensors for transition metal ions have been conducted, demonstrating the potential of these compounds in sensing applications (Gosavi-Mirkute et al., 2017).

  • Photoreactions and Chemical Transformations : The compound has been subject to studies focused on photoreactions and chemical transformations. For instance, the irradiation of thiolane-2,4-dione, a closely related compound, in various solvents in the presence of bases has shown diverse reactions like reductive ring cleavage and rearrangement of the carbon skeleton, highlighting its reactivity under different conditions (Saito & Sato, 1979).

  • Applications in Polymer Science : The compound has also been studied for its applications in polymer science. For example, research on the synthesis of fatty acid-derived amine functional monomers via thiol–ene addition reactions, leading to renewable polyamides, showcases its potential in creating new materials (Türünç et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-7-4-6-2-3-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLDYBXGWULOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCS(=O)(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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